6-Bromo-1,5-naphthyridin-2(1H)-one
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Overview
Description
6-Bromo-1,5-naphthyridin-2(1H)-one is a heterocyclic compound that contains a bromine atom and a naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,5-naphthyridin-2(1H)-one typically involves the bromination of 1,5-naphthyridin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction may require a solvent such as acetic acid and a catalyst to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,5-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-1,5-naphthyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to DNA.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridin-2(1H)-one: The parent compound without the bromine atom.
6-Chloro-1,5-naphthyridin-2(1H)-one: A similar compound with a chlorine atom instead of bromine.
6-Fluoro-1,5-naphthyridin-2(1H)-one: A fluorinated analog.
Uniqueness
6-Bromo-1,5-naphthyridin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can also serve as a handle for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
6-bromo-1H-1,5-naphthyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-3-1-6-5(10-7)2-4-8(12)11-6/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEESBURLPZBSOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=O)C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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